Superior Cytotoxic Potency in HL-60 Leukemia Cells: Erianin vs. Vincristine Head-to-Head Comparison
In a direct head-to-head comparison using the HL-60 human leukemia cell line, Erianin demonstrated superior cytotoxic potency relative to the clinical microtubule-targeting agent vincristine. The quantitative differentiation is substantial: Erianin achieved an IC50 of 38 nmol/L versus 101 nmol/L for vincristine under identical 24-hour exposure conditions [1]. This represents a 2.66-fold greater potency for Erianin in this leukemia model, a finding substantiated by confirmatory morphological evidence including nuclear DNA fragmentation laddering and G2/M phase cell cycle arrest [1].
| Evidence Dimension | Cytotoxic potency (IC50) in human leukemia cell line |
|---|---|
| Target Compound Data | IC50 = 38 nmol/L (24-hour exposure) |
| Comparator Or Baseline | Vincristine: IC50 = 101 nmol/L (24-hour exposure, positive control) |
| Quantified Difference | 2.66-fold greater potency (38 nM vs. 101 nM) |
| Conditions | Human HL-60 leukemia cell line; MTT assay; 24-hour drug exposure |
Why This Matters
For researchers evaluating tubulin-binding agents in leukemia models, Erianin offers quantifiably higher potency than vincristine as a comparator standard, enabling more sensitive detection of apoptotic responses at lower compound concentrations.
- [1] Li YM, Wang HY, Liu GQ. Erianin induces apoptosis in human leukemia HL-60 cells. Acta Pharmacologica Sinica. 2001;22(11):1018-1022. View Source
